molecular formula C9H11N3O4 B10905263 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B10905263
M. Wt: 225.20 g/mol
InChI Key: SSQNTKFXWZVHDR-UHFFFAOYSA-N
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Description

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropyl group, a nitro group, and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclopropyl-1,3-diketone can be used.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Formation of Propanoic Acid Derivative: The nitrated pyrazole is then reacted with a suitable propanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and sulfuric acid or hydrochloric acid as a catalyst.

Major Products

    Reduction: 3-(5-cyclopropyl-3-amino-1H-pyrazol-1-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate esters.

Scientific Research Applications

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyrazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

3-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H11N3O4/c13-9(14)3-4-11-7(6-1-2-6)5-8(10-11)12(15)16/h5-6H,1-4H2,(H,13,14)

InChI Key

SSQNTKFXWZVHDR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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